1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.
Introduction of the Cyclopentylsulfanyl Group: This step involves the substitution of a suitable leaving group on the cyclobutane ring with a cyclopentylsulfanyl group, often using thiol reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentylsulfanyl group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- 1-(Cyclopentylsulfanyl)-2-methylcyclopropane-1-carboxylic acid
- 1-(Cyclopentylsulfanyl)-2-methylcyclopentane-1-carboxylic acid
- 1-(Cyclopentylsulfanyl)-2-methylcyclohexane-1-carboxylic acid
Uniqueness: 1-(Cyclopentylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to its specific ring size and substitution pattern, which can impart distinct chemical and biological properties. The cyclobutane ring provides a rigid and constrained structure, influencing the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H18O2S |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-cyclopentylsulfanyl-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8-6-7-11(8,10(12)13)14-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,13) |
InChI Key |
YXXYHIIDYKBCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C(=O)O)SC2CCCC2 |
Origin of Product |
United States |
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